Cas no 54940-95-3 ((S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid)

(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid structure
54940-95-3 structure
Product name:(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid
CAS No:54940-95-3
MF:C14H19N3O4Cl2
Molecular Weight:364.22436
CID:860417
PubChem ID:99871

(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid
    • Nitrocaphane
    • 2-((Bis(2-chloroethyl)amino)methyl)-5-nitrophenylalanine
    • 3-[2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenyl]-2-aminopropionic acid
    • At-1258
    • Nsc 245413
    • Phenylalanine, 2-((bis(2-chloroethyl)amino)methyl)-5-nitro-
    • 2-[[Bis(2-chloroethyl)amino]methyl]-5-nitrophenylalanine
    • AT1258
    • AT-1258; AT1258; AT 1258
    • 2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid
    • Nitrocaphane/3
    • Phenylalanine, 2-[[bis(2-chloroethyl)amino]methyl]-5-nitro-
    • AT 1258
    • NSC245413
    • UNII-6BMN3HZW9E
    • NSC-245413
    • BCP21053
    • DTXSID201201485
    • (2S)-2-amino-3-[2-[bis(2-chloroethyl)aminomethyl]-5-nitrophenyl]propanoic acid
    • 6BMN3HZW9E
    • AKOS040753281
    • NITROCAPHANE [WHO-DD]
    • 54940-95-3
    • インチ: InChI=1S/C14H19Cl2N3O4/c15-3-5-18(6-4-16)9-10-1-2-12(19(22)23)7-11(10)8-13(17)14(20)21/h1-2,7,13H,3-6,8-9,17H2,(H,20,21)
    • InChIKey: VEBTZMUIBMIPCD-UHFFFAOYSA-N
    • SMILES: C1=CC(=C(C=C1[N+](=O)[O-])CC(C(=O)O)N)CN(CCCl)CCCl

計算された属性

  • 精确分子量: 363.07547
  • 同位素质量: 363.075
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 23
  • 回転可能化学結合数: 9
  • 複雑さ: 389
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 何もない
  • トポロジー分子極性表面積: 112A^2
  • XLogP3: -0.6
  • Surface Charge: 0

じっけんとくせい

  • 密度みつど: 1.392
  • Boiling Point: 475.2°C at 760 mmHg
  • フラッシュポイント: 241.2°C
  • Refractive Index: 1.595
  • PSA: 109.7
  • LogP: 3.05230

(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A019109488-1g
(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid
54940-95-3 95%
1g
$510.00 2023-09-01
Chemenu
CM274773-1g
(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid
54940-95-3 95%
1g
$580 2022-06-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1153385-1g
Nitrocaphane
54940-95-3 98%
1g
¥4851.00 2024-05-09
Chemenu
CM274773-1g
(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid
54940-95-3 95%
1g
$580 2021-06-09

(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid 関連文献

(S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acidに関する追加情報

Research Brief on (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid (CAS: 54940-95-3)

The compound (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid (CAS: 54940-95-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in targeted cancer therapy. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Recent studies have highlighted the role of this compound as a nitrogen mustard derivative, a class of alkylating agents known for their DNA cross-linking capabilities. The presence of the bis(2-chloroethyl)amino group in its structure suggests a mechanism similar to traditional nitrogen mustards, but with potential improvements in specificity and reduced off-target effects. Researchers have explored its efficacy in vitro against various cancer cell lines, with promising results in inducing apoptosis and inhibiting proliferation.

A 2023 study published in the Journal of Medicinal Chemistry detailed the synthesis of (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid and its enantiomeric purity, which is critical for its biological activity. The study employed chiral HPLC to confirm the (S)-configuration and demonstrated that the enantiopure form exhibits superior cytotoxic activity compared to its racemic mixture. This underscores the importance of stereochemistry in the design of nitrogen mustard-based therapeutics.

Further investigations into the compound's mechanism revealed its ability to form DNA interstrand cross-links, particularly at guanine-cytosine rich regions, leading to cell cycle arrest and apoptosis. Molecular docking studies suggest that the nitro group enhances binding affinity to DNA, while the propanoic acid moiety may contribute to improved solubility and bioavailability. These findings position the compound as a promising candidate for further preclinical development.

In addition to its direct cytotoxic effects, recent research has explored the potential of (S)-2-Amino-3-(2-((bis(2-chloroethyl)amino)methyl)-5-nitrophenyl)propanoic acid in combination therapies. A 2024 study in Cancer Research demonstrated synergistic effects when used with PARP inhibitors, suggesting that the compound may be particularly effective in cancers with defective DNA repair mechanisms. This opens new avenues for personalized medicine approaches in oncology.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties and reducing potential side effects. Current research efforts are focused on prodrug strategies and targeted delivery systems to enhance tumor specificity. The compound's unique chemical structure, with CAS number 54940-95-3, continues to serve as a valuable scaffold for the development of next-generation alkylating agents with improved therapeutic indices.

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